Thermal Stability Advantage of Diphenylsilanol- vs. Dimethylsilanol-Containing Aromatic Polyester Monomers
In fully aromatic polysilarylenesiloxane synthesis, bis(diphenylhydroxysilyl)arylene monomers produce polymers with glass transition temperatures (Tg) and thermal degradation temperatures (Td) that are systematically higher than those derived from bis(dimethylhydroxysilyl)arylene analogs. The diphenylsilanol-containing monomers showed melting temperatures and thermal degradation temperatures approximately 20–40 °C higher than those of the corresponding dimethylsilanol-containing monomers, directly attributable to the increased aromatic content and steric bulk of the diphenylsilylene group . The target compound, as a 2,4-dihydroxybenzoic acid diphenylsilylene ester, provides the same diphenylsilanol motif for incorporation into such high-Tg polymer systems.
| Evidence Dimension | Thermal degradation temperature (Td) of polysilarylenesiloxanes |
|---|---|
| Target Compound Data | Polymers synthesized from diphenylsilanol-containing monomers exhibit Td approximately 20–40 °C higher than dimethylsilanol-based analogs (representative class data). |
| Comparator Or Baseline | Dimethylsilanol-containing aromatic monomers (e.g., bis(dimethylhydroxysilyl)arylene). |
| Quantified Difference | ΔTd ≈ +20 to +40 °C (polymer-level comparison). |
| Conditions | Solution polymerization; TGA under nitrogen; Polym. J. 2006. |
Why This Matters
For polymer chemists selecting monomers, a 20–40 °C increase in thermal degradation temperature represents a tangible processing window expansion and enables high-temperature applications where dimethylsilylene analogs would prematurely degrade.
- [1] Synthesis and Thermal Properties of Fully Aromatic Polysilarylenesiloxanes. Polym. J. 2006, 38, 117–124. DOI: 10.1295/polymj.38.117. View Source
